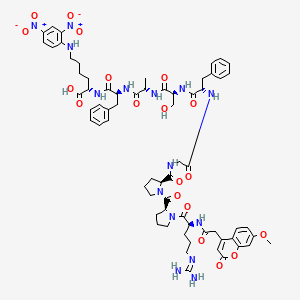

Mca-(Ala7,Lys(Dnp)9)-Bradykinin

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C66H81N15O19 |

|---|---|

分子量 |

1388.4 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid |

InChI |

InChI=1S/C66H81N15O19/c1-38(58(86)76-49(31-40-16-7-4-8-17-40)60(88)75-47(65(93)94)18-9-10-26-69-45-25-22-42(80(95)96)34-53(45)81(97)98)72-61(89)50(37-82)77-59(87)48(30-39-14-5-3-6-15-39)74-56(84)36-71-62(90)51-20-12-28-78(51)64(92)52-21-13-29-79(52)63(91)46(19-11-27-70-66(67)68)73-55(83)32-41-33-57(85)100-54-35-43(99-2)23-24-44(41)54/h3-8,14-17,22-25,33-35,38,46-52,69,82H,9-13,18-21,26-32,36-37H2,1-2H3,(H,71,90)(H,72,89)(H,73,83)(H,74,84)(H,75,88)(H,76,86)(H,77,87)(H,93,94)(H4,67,68,70)/t38-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |

InChI 键 |

FDQLQIBWKJMUSI-HGGPOPJMSA-N |

手性 SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC |

规范 SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Mca-(Ala7,Lys(Dnp)9)-Bradykinin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core mechanism of action of Mca-(Ala7,Lys(Dnp)9)-Bradykinin, a key fluorogenic substrate used in enzymatic assays. The guide covers its molecular structure, principle of operation, enzymatic specificity with a focus on Angiotensin-Converting Enzyme (ACE), and detailed experimental considerations.

Introduction and Core Mechanism

This compound is a synthetic, internally quenched fluorogenic peptide substrate derived from bradykinin (B550075). Its design is based on the principle of Förster Resonance Energy Transfer (FRET). The peptide sequence incorporates a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), at the N-terminus and a quenching acceptor, 2,4-dinitrophenyl (Dnp), on the epsilon-amino group of the lysine (B10760008) residue at position 9.

In its intact state, the close proximity of the Mca and Dnp groups allows for efficient quenching of the Mca fluorescence by the Dnp moiety. Enzymatic cleavage of the peptide backbone at a site between the Mca and Dnp groups separates the fluorophore from the quencher. This separation disrupts the FRET, leading to a quantifiable increase in fluorescence intensity, which is directly proportional to the rate of substrate hydrolysis. The excitation and emission maxima for the Mca fluorophore are approximately 328 nm and 393-420 nm, respectively.

The amino acid sequence of the substrate is: Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH .

Caption: FRET mechanism of this compound cleavage.

Enzymatic Specificity and Quantitative Data

While widely used for several peptidases, this compound was originally designed as a highly sensitive and selective substrate for Endothelin-Converting Enzyme-1 (ECE-1).[1] It is also an excellent substrate for Angiotensin-Converting Enzyme (ACE), its homolog ACE2, and Neprilysin (NEP), among others.

The primary cleavage site for ECE-1 has been identified as the peptide bond between Alanine and Phenylalanine. Given the dipeptidyl carboxypeptidase nature of ACE, which cleaves C-terminal dipeptides, the most probable cleavage site for ACE is the Ser-Ala bond, releasing the dipeptide Ala-Phe.

Quantitative Kinetic Data

Detailed kinetic analysis has been performed for ECE-1, Neprilysin, and the ACE homolog, ACE2. These data are crucial for comparative studies and for understanding the substrate's behavior in complex biological samples.

Table 1: Kinetic Parameters for Hydrolysis of this compound by Various Peptidases

| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

| ECE-1 | 0.53 | 10 | 1.9 x 10⁷ | --INVALID-LINK--[1] |

| Neprilysin | 1.5 | 2.8 | 1.9 x 10⁶ | --INVALID-LINK--[1] |

| ACE2 | 10.2 | N/A | N/A | --INVALID-LINK--[3] |

Note: The study on ACE2 focused on determining Km and did not report kcat. The substrate is reported to be hydrolyzed 10-fold more efficiently by ECE-1 than by Neprilysin.[1][4]

For comparative purposes, the kinetic constants for other fluorogenic substrates with ACE are provided below.

Table 2: Kinetic Parameters for Other Fluorogenic Substrates with Angiotensin-Converting Enzyme (ACE)

| Substrate | Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Source |

| Unmodified Bradykinin | Rabbit Lung ACE | 2.4 | 486.5 min⁻¹ | 202.7 µM⁻¹min⁻¹ | --INVALID-LINK--[5] |

| Abz-GFSPFRA-EDDnp | Guinea Pig Plasma ACE | N/A | N/A | Reported as "best substrate" | --INVALID-LINK--[6] |

| Abz-GFSPFFQ-EDDnp | Guinea Pig Plasma ACE | N/A | N/A | Reported as "best substrate" | --INVALID-LINK--[6] |

Experimental Protocols

The following section provides a detailed methodology for a continuous kinetic assay of a peptidase (e.g., ACE) using this compound. This protocol is a representative model based on published methods for this and similar substrates.[3][6]

Materials and Reagents

-

Enzyme: Purified recombinant Angiotensin-Converting Enzyme (ACE)

-

Substrate: this compound

-

Inhibitor (for control): Captopril or Lisinopril

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 10 µM ZnCl₂

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO) for substrate dissolution

-

Instrumentation: Fluorescence microplate reader with excitation at ~328 nm and emission detection at ~420 nm

-

Microplates: 96-well or 384-well black, flat-bottom microplates

Experimental Workflow

Caption: Workflow for kinetic analysis using the fluorogenic substrate.

Detailed Method for Km Determination

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO. Protect from light.

-

Dilute the purified enzyme in cold assay buffer to a working concentration (the optimal concentration should be determined empirically to ensure linear reaction kinetics for at least 30 minutes).

-

Prepare a series of substrate dilutions in assay buffer from the stock solution. For Km determination, concentrations should typically range from 0.1 * Km to 10 * Km. Since the Km for ACE is unknown, a broad range (e.g., 0.5 µM to 50 µM) should be tested initially.

-

-

Assay Setup (96-well plate):

-

Set the fluorescence plate reader to the desired temperature (e.g., 37°C), with excitation at 328 nm and emission at 420 nm.

-

In triplicate, add assay buffer to each well.

-

Add the diluted enzyme solution to the wells. For control wells, pre-incubate the enzyme with a saturating concentration of an inhibitor (e.g., 10 µM Captopril) for 15-30 minutes before adding the substrate.

-

Initiate the reaction by adding the various concentrations of the substrate to the wells. The final volume should be consistent (e.g., 100 µL). The final DMSO concentration should be kept low (<1%) to avoid affecting enzyme activity.

-

-

Data Acquisition:

-

Immediately begin kinetic measurements, recording the fluorescence intensity every 60 seconds for a period of 30 to 60 minutes.

-

-

Data Analysis:

-

For each substrate concentration, plot fluorescence (Relative Fluorescence Units, RFU) versus time.

-

Determine the initial velocity (v₀) from the slope of the linear portion of this curve. A standard curve using free Mca can be used to convert RFU/min to moles/min.

-

Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

-

Fit the resulting data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.

-

Conclusion

This compound is a versatile and highly sensitive fluorogenic substrate for studying a range of metallopeptidases. Its primary utility lies in its selectivity for ECE-1, but it also serves as an excellent tool for measuring the activity of ACE and ACE2. While specific kinetic parameters for its cleavage by ACE1 remain to be published, the detailed protocols and comparative data provided in this guide offer a robust framework for researchers to effectively utilize this substrate in drug discovery and basic research, particularly for the characterization of enzyme inhibitors and the study of kinin metabolism.

References

- 1. Development of an internally quenched fluorescent substrate selective for endothelin-converting enzyme-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JCI Insight - Angiotensin-converting enzyme defines matrikine-regulated inflammation and fibrosis [insight.jci.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Paramagnetic bradykinin analogues as substrates for angiotensin I-converting enzyme: Pharmacological and conformation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Internally quenched fluorogenic substrates for angiotensin I-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Mca-(Ala7,Lys(Dnp)9)-Bradykinin: A Technical Guide for Researchers

For Immediate Release

This document provides a comprehensive technical overview of Mca-(Ala7,Lys(Dnp)9)-Bradykinin, a key fluorogenic substrate used in pharmacological and biochemical research. Tailored for researchers, scientists, and drug development professionals, this guide details the molecule's core properties, mechanism of action, and its application in studying critical enzymatic pathways.

Core Concepts: An Overview

This compound is a synthetic, internally quenched fluorescent (IQF) peptide substrate designed for the sensitive and selective measurement of protease activity. It is a modified version of bradykinin, a potent inflammatory mediator. The peptide's sequence is Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH.

Its primary application is as a highly sensitive substrate for Endothelin-Converting Enzyme-1 (ECE-1), a key enzyme in the biosynthesis of the potent vasoconstrictor endothelin-1. While it is also hydrolyzed by neprilysin and thimet oligopeptidase (TOP), its efficiency with ECE-1 is notably higher, rendering it a selective tool for studying this enzyme's activity.

The operational principle of this compound is based on Fluorescence Resonance Energy Transfer (FRET). The peptide incorporates a fluorescent donor group, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor group, 2,4-dinitrophenyl (Dnp), attached to the lysine (B10760008) residue. In the intact peptide, the close proximity of the Dnp group quenches the fluorescence emitted by the Mca group. Upon enzymatic cleavage of the peptide bond between the fluorophore and the quencher, they are separated, leading to a significant and measurable increase in fluorescence.

Physicochemical and Spectroscopic Properties

A summary of the key properties of this compound is presented in the table below.

| Property | Value |

| Full Chemical Name | Mca-(7-Ala, 9-Lys(Dnp))-Bradykinin |

| Amino Acid Sequence | Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH |

| Molecular Formula | C₆₆H₈₁N₁₅O₁₉ |

| Molecular Weight | 1388.44 g/mol |

| CAS Number | 323577-36-2 |

| Fluorescence Excitation (Ex) | ~320-340 nm |

| Fluorescence Emission (Em) | ~390-420 nm |

| Appearance | Lyophilized powder |

| Storage | Store at -20°C, protected from light |

Enzymatic Hydrolysis and Kinetic Parameters

This compound is a substrate for several metalloproteases. The available quantitative data on its enzymatic hydrolysis are summarized below.

| Enzyme | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Relative Efficiency | Cleavage Site |

| Endothelin-Converting Enzyme-1 (ECE-1) | 1.9 x 10⁷[1] | High | Not explicitly stated |

| Neprilysin (NEP) | Not available | 10-fold less efficient than ECE-1[1] | Not explicitly stated |

| Thimet Oligopeptidase (TOP) | Not available | Substrate confirmed | Not explicitly stated |

| Matrix Metalloproteinases (MMPs) | Not available | Poor substrate[1] | Not applicable |

Signaling Pathways and Experimental Workflows

Bradykinin Signaling Pathway

This compound is a tool to study enzymes involved in the metabolism of bradykinin. Bradykinin exerts its physiological effects by binding to B1 and B2 receptors, which are G-protein coupled receptors. The activation of these receptors triggers intracellular signaling cascades that are implicated in inflammation, pain, and blood pressure regulation.

References

An In-depth Technical Guide to the Substrate Specificity of Mca-(Ala7,Lys(Dnp)9)-Bradykinin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the substrate specificity of Mca-(Ala7,Lys(Dnp)9)-Bradykinin, a fluorogenic substrate widely utilized in enzymatic assays. This document details its interactions with key enzymes, presenting quantitative kinetic data, cleavage site information, and detailed experimental protocols to facilitate its effective use in research and drug development.

Introduction to this compound

This compound is a synthetic peptide derivative of bradykinin (B550075), a potent inflammatory mediator. Its structure, Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH, incorporates a (7-methoxycoumarin-4-yl)acetyl (Mca) fluorescent group and a 2,4-dinitrophenyl (Dnp) quenching group. In its intact form, the fluorescence of the Mca group is quenched by the proximity of the Dnp group through Fluorescence Resonance Energy Transfer (FRET). Enzymatic cleavage of the peptide backbone separates the fluorophore and the quencher, resulting in a quantifiable increase in fluorescence. This property makes it a highly sensitive tool for studying the activity of various proteases.

The excitation wavelength for the Mca fluorophore is in the ultraviolet range, typically around 320-340 nm, with an emission maximum in the blue range of 400-420 nm.

Enzymatic Specificity and Kinetic Data

This compound is a substrate for several metalloproteases, most notably Endothelin-Converting Enzyme-1 (ECE-1), Neprilysin (NEP), and Thimet Oligopeptidase (TOP).

Endothelin-Converting Enzyme-1 (ECE-1)

ECE-1, a key enzyme in the biosynthesis of the potent vasoconstrictor endothelin-1, efficiently hydrolyzes this compound. This substrate has been described as one of the most sensitive substrates for ECE-1.[1]

Cleavage Site: The primary cleavage site for ECE-1 on this substrate is reported to be between Alanine and Phenylalanine (Ala-Phe).

Kinetic Parameters: While specific individual Km and kcat values for the substrate with ECE-1 are not readily available in all literature, the catalytic efficiency (kcat/Km) has been determined, highlighting its high affinity and turnover rate.

| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| ECE-1 | Not Reported | Not Reported | 1.9 x 10⁷[1] |

Neprilysin (NEP)

Neprilysin, also known as neutral endopeptidase, is a zinc-dependent metalloprotease involved in the degradation of several signaling peptides. This compound is also a substrate for neprilysin; however, it is hydrolyzed approximately 10-fold less efficiently by neprilysin compared to ECE-1, making the substrate selective for ECE-1.[1]

Cleavage Site: The precise cleavage site of this compound by neprilysin is not explicitly detailed in the reviewed literature. However, neprilysin typically cleaves peptides on the amino side of hydrophobic residues.

Kinetic Parameters: Specific kinetic parameters for this compound with neprilysin are not widely reported. For context, kinetic data for neprilysin with other fluorogenic substrates are provided below.

This data is for illustrative purposes with other substrates and not for this compound.

Thimet Oligopeptidase (TOP)

Thimet oligopeptidase is a zinc metalloendopeptidase that plays a role in the metabolism of neuropeptides. Studies have utilized this compound to characterize TOP activity.

Cleavage Site: TOP has been shown to cleave the native bradykinin peptide at the Phe⁵-Ser⁶ bond. It is presumed that a similar cleavage occurs in the this compound substrate.

Kinetic Parameters: Quantitative kinetic data (Km, kcat) for the hydrolysis of this compound by thimet oligopeptidase are not available in the reviewed literature.

Experimental Protocols

The following provides a general framework for a continuous fluorometric assay using this compound. Specific concentrations and buffer conditions should be optimized for the particular enzyme and experimental setup.

General Assay Protocol

1. Reagent Preparation:

- Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl. The optimal pH may vary depending on the enzyme (e.g., ECE-1 is often assayed at neutral pH, while ECE-2 has a more acidic optimum).

- Substrate Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in a suitable solvent like DMSO. Store protected from light at -20°C or -80°C.

- Enzyme Solution: Prepare a working solution of the purified enzyme in the assay buffer. The final concentration will depend on the enzyme's activity and should be determined empirically to ensure a linear reaction rate over the desired time course.

2. Instrumentation:

- A fluorescence microplate reader or a spectrofluorometer is required.

- Wavelength Settings:

- Excitation: ~328 nm

- Emission: ~393 nm

- It is recommended to perform a wavelength scan to determine the optimal excitation and emission maxima for the specific instrument and buffer conditions.

3. Assay Procedure:

- Set up the reaction in a microplate (e.g., a 96-well black plate to minimize background fluorescence).

- To each well, add the assay buffer.

- Add the enzyme solution to the appropriate wells. Include wells with buffer only (no enzyme) as a control for substrate auto-hydrolysis.

- Pre-incubate the plate at the desired temperature (e.g., 37°C) for a few minutes to allow the temperature to equilibrate.

- Initiate the reaction by adding the this compound substrate to all wells. The final substrate concentration should ideally be at or below the Km value for accurate determination of initial velocities.

- Immediately begin monitoring the increase in fluorescence over time. Collect data at regular intervals (e.g., every 30-60 seconds) for a period during which the reaction rate is linear.

4. Data Analysis:

- Determine the initial reaction velocity (v₀) from the linear portion of the fluorescence versus time plot.

- Subtract the rate of any substrate auto-hydrolysis (from the no-enzyme control) from the rates of the enzymatic reactions.

- To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

Visualizations

Enzymatic Cleavage of this compound

Caption: Cleavage sites of this compound by ECE-1 and TOP.

General Experimental Workflow for Enzyme Assay

Caption: A typical workflow for a fluorometric enzyme assay.

FRET Mechanism of this compound

Caption: FRET mechanism of the fluorogenic substrate.

Conclusion

This compound is a versatile and highly sensitive fluorogenic substrate, particularly valuable for the study of Endothelin-Converting Enzyme-1 due to its high catalytic efficiency and relative selectivity. Its utility extends to the characterization of other peptidases like neprilysin and thimet oligopeptidase. The provided data and protocols serve as a foundational guide for researchers to design and execute robust enzymatic assays, contributing to advancements in enzymology and the development of novel therapeutics targeting these important proteases. Further optimization of assay conditions is recommended for specific experimental contexts to ensure data accuracy and reproducibility.

References

Mca-(Ala7,Lys(Dnp)9)-Bradykinin: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic peptide substrate, Mca-(Ala7,Lys(Dnp)9)-Bradykinin. It covers the core aspects of its discovery, a detailed methodology for its synthesis, and its application in enzymatic assays. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction and Discovery

This compound is a highly sensitive, internally quenched fluorogenic substrate developed for the continuous assay of endothelin-converting enzyme-1 (ECE-1).[1] ECE-1 is a membrane-bound zinc metalloprotease that plays a crucial role in the cardiovascular system by catalyzing the final step in the biosynthesis of the potent vasoconstrictor, endothelin-1.[1]

The design of this substrate was based on the amino acid sequence of bradykinin (B550075), a peptide hormone that is also cleaved by ECE-1. The discovery, detailed by Johnson and Ahn in 2000, involved the strategic incorporation of a fluorescent reporter group, (7-methoxycoumarin-4-yl)acetyl (Mca), at the N-terminus and a quenching moiety, 2,4-dinitrophenyl (Dnp), on the side chain of a lysine (B10760008) residue at position 9.[1] The substitution of alanine (B10760859) at position 7 was a modification to the native bradykinin sequence.

The underlying principle of this substrate is Fluorescence Resonance Energy Transfer (FRET). In the intact peptide, the Dnp group quenches the fluorescence of the Mca group. Upon enzymatic cleavage of the peptide bond between Ser and Ala, the Mca fluorophore is spatially separated from the Dnp quencher, resulting in a significant increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal allows for real-time monitoring of enzyme kinetics.

Physicochemical and Kinetic Properties

The key physicochemical and kinetic properties of this compound are summarized in the table below. This substrate is not only a tool for studying ECE-1 but has also been shown to be a substrate for other peptidases, including neprilysin.[1][2]

| Property | Value | Reference |

| Full Peptide Sequence | Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH | [1] |

| Molecular Formula | C66H81N15O19 | |

| Molecular Weight | 1388.45 g/mol | |

| Excitation Wavelength | ~328 nm | [2] |

| Emission Wavelength | ~393 nm | [2] |

| ECE-1 kcat/Km | 1.9 x 10^7 M⁻¹s⁻¹ | [1] |

| Neprilysin Hydrolysis | Hydrolyzed 10-fold less efficiently than by ECE-1 | [1] |

| ACE Hydrolysis | Not Available |

Synthesis of this compound

The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The following is a detailed protocol synthesized from established SPPS methodologies.

Materials and Reagents

-

Fmoc-Lys(Dnp)-OH

-

Fmoc-protected amino acids (Arg(Pbf), Pro, Gly, Phe, Ser(tBu), Ala)

-

Rink Amide resin

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

N-terminal capping agent: (7-Methoxycoumarin-4-yl)acetic acid succinimidyl ester (Mca-OSu)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

-

Solvents: DMF, Dichloromethane (DCM), Diethyl ether

-

HPLC grade acetonitrile (B52724) and water with 0.1% TFA for purification

Synthesis Protocol

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

-

First Amino Acid Coupling (Fmoc-Lys(Dnp)-OH):

-

Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

Activate Fmoc-Lys(Dnp)-OH by dissolving it with HBTU, HOBt, and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and shake for 2-4 hours.

-

Confirm coupling completion using a Kaiser test.

-

-

Chain Elongation:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Phe, Ala, Ser(tBu), Phe, Gly, Pro, Pro, Arg(Pbf)).

-

-

N-terminal Capping with Mca:

-

After the final Fmoc deprotection of the N-terminal Arginine, wash the resin extensively.

-

Dissolve Mca-OSu in DMF and add it to the resin.

-

Allow the reaction to proceed overnight.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified fractions by mass spectrometry to confirm the identity of the product.

-

Lyophilize the pure fractions to obtain the final product as a powder.

-

References

Mca-(Ala7,Lys(Dnp)9)-Bradykinin: An In-depth Technical Guide for Studying the Bradykinin Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mca-(Ala7,Lys(Dnp)9)-Bradykinin, a fluorogenic peptide substrate, and its application in studying the bradykinin (B550075) pathway, with a particular focus on its use as a substrate for Angiotensin-Converting Enzyme (ACE). This document details the substrate's properties, the principles of its application in enzymatic assays, and the broader context of the bradylinin signaling pathway.

Introduction to this compound

This compound is a synthetic peptide derived from bradykinin, a potent vasodilator involved in the inflammatory response. This modified peptide is designed as a fluorogenic substrate for various peptidases, including Angiotensin-Converting Enzyme (ACE), Endothelin-Converting Enzyme-1 (ECE-1), and Neprilysin.[1][2][3][4] Its utility in biochemical assays stems from the incorporation of a fluorescent reporter molecule and a quencher, which allows for the real-time monitoring of enzyme activity.

The peptide's sequence is Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH.[3][5] The key modifications are the attachment of a (7-Methoxycoumarin-4-yl)acetyl (Mca) group at the N-terminus and a 2,4-Dinitrophenyl (Dnp) group to the lysine (B10760008) residue at position 9.

Principle of Action: Fluorescence Resonance Energy Transfer (FRET)

The functionality of this compound is based on the principle of Fluorescence Resonance Energy Transfer (FRET). In the intact peptide, the Mca group (the fluorophore) and the Dnp group (the quencher) are in close proximity. When the Mca group is excited by light of a specific wavelength, it transfers its energy to the Dnp group non-radiatively. This energy transfer quenches the fluorescence of the Mca group, resulting in a low fluorescence signal.

Upon enzymatic cleavage of the peptide backbone between the Mca and Dnp moieties by a protease such as ACE, the fluorophore and the quencher are separated. This separation disrupts the FRET process, leading to a significant increase in the fluorescence of the Mca group. The rate of this increase in fluorescence is directly proportional to the enzymatic activity.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Full Sequence | Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH | [3][5] |

| Molecular Weight | ~1388.5 g/mol | [5] |

| Appearance | White to off-white solid | [5] |

| Purity | ≥95% (by HPLC) | [3] |

| Solubility | Soluble in DMSO (to at least 10 mM) | [5] |

| Storage | Lyophilized solid at -20°C for up to 1 year. Solutions in DMSO at -20°C for up to 3 months. Protect from light and moisture. | [5] |

Spectral Properties

| Parameter | Wavelength | Reference |

| Excitation Wavelength (Ex) | 328 nm (optimal); 320-340 nm (range) | [5] |

| Emission Wavelength (Em) | 393 nm (optimal); 400-420 nm (range) | [5] |

Enzymatic Specificity and Kinetic Parameters

| Enzyme | Activity | Note | Reference |

| Angiotensin-Converting Enzyme (ACE) | Substrate | Kinetic parameters not readily available in literature. | [2][3][4] |

| Endothelin-Converting Enzyme-1 (ECE-1) | Sensitive Substrate | Cleavage occurs at the Ala-Phe bond. | [2] |

| Neprilysin | Substrate | Hydrolyzed 10-fold less efficiently than by ECE-1. | [1] |

| Cathepsin A, X/Z/P | Substrate | [2][3][4] | |

| MMP-2, MMP-9 | Substrate | [5] | |

| MMP-1 | Not a substrate | [4] |

The Bradykinin Signaling Pathway

Bradykinin exerts its physiological effects by binding to two distinct G protein-coupled receptors (GPCRs): the B1 receptor (B1R) and the B2 receptor (B2R). The B2R is constitutively expressed and binds to intact bradykinin, while the B1R is typically induced during inflammation and binds to des-Arg9-bradykinin, a metabolite of bradykinin.

Activation of these receptors initiates a cascade of intracellular signaling events, primarily through Gq and Gi proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling pathways ultimately lead to various cellular responses, including vasodilation, increased vascular permeability, and the sensation of pain.

ACE plays a crucial role in regulating the bradykinin pathway by degrading bradykinin into inactive fragments, thus terminating its signaling.

References

The Dual Role of Bradykinin: A Technical Guide to its Function in Inflammation and Blood Pressure Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bradykinin (B550075), a potent vasoactive peptide, plays a pivotal role in a spectrum of physiological and pathological processes, most notably inflammation and the regulation of blood pressure. As a key component of the kallikrein-kinin system, its actions are mediated through the activation of two distinct G protein-coupled receptors, B1 and B2. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning bradykinin's dual functions. It offers a comprehensive overview of the signaling pathways, quantitative data on its physiological effects, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of inflammation, cardiovascular disease, and drug development.

Introduction

Bradykinin is a nonapeptide with the amino acid sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg. It is generated from its precursor, high-molecular-weight kininogen (HMWK), by the enzymatic action of plasma kallikrein.[1] Bradykinin exerts a wide range of biological effects, including vasodilation, increased vascular permeability, smooth muscle contraction, and the stimulation of sensory nerve endings, which contributes to pain.[2] Its physiological and pathological significance is underscored by its involvement in conditions such as hereditary angioedema, hypertension, and various inflammatory disorders.[3][4]

The biological actions of bradykinin are mediated through two distinct receptor subtypes: the B1 receptor (B1R) and the B2 receptor (B2R).[5] The B2 receptor is constitutively expressed in a wide variety of tissues and is responsible for most of the physiological effects of bradykinin.[5] In contrast, the B1 receptor is typically expressed at low levels in healthy tissues but is upregulated in response to tissue injury and inflammation.[2] This differential expression pattern highlights the distinct roles of these receptors in acute and chronic inflammatory processes.

This guide will delve into the intricate signaling cascades initiated by bradykinin receptor activation, its impact on blood pressure homeostasis, and its multifaceted role in the inflammatory response.

The Kallikrein-Kinin System and Bradykinin Metabolism

The production of bradykinin is a key event in the activation of the kallikrein-kinin system, which is closely intertwined with the coagulation and fibrinolytic systems.[1] The cascade is initiated by the activation of Factor XII (Hageman factor) on negatively charged surfaces, leading to the conversion of prekallikrein to kallikrein.[3] Kallikrein then cleaves HMWK to release bradykinin.[3]

The biological activity of bradykinin is tightly regulated by its rapid degradation by various peptidases, known as kininases. The most prominent of these is angiotensin-converting enzyme (ACE), also known as kininase II, which inactivates bradykinin by cleaving the C-terminal dipeptide Phe-Arg.[6][7] This enzymatic degradation is a crucial point of intersection with the renin-angiotensin system (RAS), where ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[7] The dual role of ACE in degrading a vasodilator (bradykinin) and producing a vasoconstrictor (angiotensin II) is a cornerstone of cardiovascular pharmacology, particularly in the mechanism of action of ACE inhibitors.[8]

Other enzymes involved in bradykinin metabolism include carboxypeptidase N (kininase I), which removes the C-terminal arginine to produce the B1 receptor agonist des-Arg⁹-bradykinin, and neutral endopeptidase (NEP).[7]

Bradykinin in Blood Pressure Regulation

Bradykinin is a potent vasodilator and plays a significant role in lowering blood pressure.[2][9] Its hypotensive effects are primarily mediated by the activation of B2 receptors on endothelial cells.[10]

Signaling Pathways in Vasodilation

Activation of the B2 receptor on endothelial cells triggers a cascade of intracellular signaling events that lead to the production of vasodilatory molecules, including nitric oxide (NO) and prostaglandins (B1171923).[4][6]

-

Nitric Oxide (NO) Pathway: Upon bradykinin binding, the B2 receptor couples to the Gq/11 G-protein, activating phospholipase C (PLC).[6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 stimulates the release of calcium (Ca2+) from intracellular stores, and the increased intracellular Ca2+ concentration, in complex with calmodulin, activates endothelial nitric oxide synthase (eNOS).[6] eNOS catalyzes the production of NO from L-arginine.[11] NO then diffuses to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation.[11]

-

Prostaglandin (B15479496) Pathway: The activation of PLC and the subsequent increase in intracellular Ca2+ also stimulates phospholipase A2 (PLA2), which releases arachidonic acid from the cell membrane.[6] Cyclooxygenase (COX) enzymes then metabolize arachidonic acid to produce various prostaglandins, including the vasodilatory prostacyclin (PGI2) and prostaglandin E2 (PGE2).[12]

Quantitative Data on Blood Pressure Effects

The hypotensive effect of bradykinin is dose-dependent. The following table summarizes representative data from studies in anesthetized rats.

| Parameter | Value | Species/Model | Reference |

| Bradykinin-Induced Change in Mean Arterial Pressure (MAP) | |||

| 20 nmol/rat, IA | -6.9 ± 9.0 mm Hg | Anesthetized Rat | [13] |

| 80 nmol/rat, IA | -15.4 ± 8.0 mm Hg | Anesthetized Rat | [13] |

| 380 nmol/rat, IA | -21 ± 3.3 mm Hg | Anesthetized Rat | [14] |

| 5 µg/kg/min infusion, IA | ~20 mm Hg decrease | Anesthetized Rat | [14] |

| Effect of Ang-(1-7) on Bradykinin-Induced Hypotension | |||

| Ang-(1-7) (80 nmol) during BK infusion | -15.4 ± 2.7 mm Hg | Anesthetized Rat | [13] |

Bradykinin in Inflammation

Bradykinin is a cardinal mediator of inflammation, contributing to the classic signs of inflammation: redness (rubor), heat (calor), swelling (tumor), and pain (dolor).[7]

Role in Vascular Permeability and Edema

Bradykinin potently increases vascular permeability, leading to the extravasation of plasma fluid and proteins into the interstitial space, resulting in edema.[3] This effect is mediated by the contraction of endothelial cells and the widening of interendothelial gaps, primarily in post-capillary venules.[3] Both B1 and B2 receptors are implicated in this process.

Contribution to Inflammatory Pain

Bradykinin contributes to inflammatory pain through two primary mechanisms:

-

Direct Stimulation of Nociceptors: Bradykinin directly activates sensory nerve endings (nociceptors) by binding to B2 receptors, leading to depolarization and the transmission of pain signals.

-

Sensitization of Nociceptors: Bradykinin can also sensitize nociceptors to other painful stimuli, a phenomenon known as hyperalgesia. This is partly achieved through the production of prostaglandins, particularly PGE2, which lower the activation threshold of nociceptors.[15]

Pro-inflammatory Signaling Pathways

The pro-inflammatory actions of bradykinin are mediated by complex signaling pathways that lead to the production of other inflammatory mediators.

-

Prostaglandin Synthesis: As in vasodilation, bradykinin stimulates the PLA2/COX pathway, leading to the synthesis of pro-inflammatory prostaglandins like PGE2.[3][12] PGE2 not only contributes to pain but also enhances the vascular permeability and vasodilatory effects of bradykinin.[16]

-

Cytokine Release: Bradykinin can trigger the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), from various immune cells, further amplifying the inflammatory cascade.[17]

-

ERK/MAPK Pathway Activation: Bradykinin, through B2 receptor activation, can stimulate the extracellular signal-regulated kinase (ERK) mitogen-activated protein kinase (MAPK) pathway.[1][8] This pathway is involved in cell proliferation, differentiation, and the expression of inflammatory genes.

Quantitative Data on Inflammatory Effects

The following table presents quantitative data on the inflammatory effects of bradykinin.

| Parameter | Value | Species/Model | Reference |

| Bradykinin-Induced Plasma Extravasation | |||

| 2-50 nmol, topical | Dose-dependent increase | Guinea-pig conjunctiva | [18] |

| 1 µM perfusion | Significant increase | Rat knee joint | [10] |

| Effect of Antagonists on Plasma Extravasation | |||

| Hoe 140 (B2 antagonist) | Abolished BK-induced effect | Guinea-pig conjunctiva | [18] |

| CP-99,994 (NK1 antagonist) | Inhibited BK-induced effect by 70% | Guinea-pig conjunctiva | [18] |

Bradykinin Receptors: Binding Affinities and Antagonist Potencies

The affinity of bradykinin and the potency of its antagonists vary between species and receptor subtypes.

| Ligand | Receptor | Parameter | Value (nM) | Species/Cell Line | Reference |

| Agonist Binding Affinity | |||||

| [³H]-Bradykinin | B2 | Kd | 2.5 | IMR90 human lung fibroblasts | [19] |

| [³H]-Bradykinin | B2 | Kd | 4.9 | Rat 13 cells | [7] |

| [¹²⁵I]-Bradykinin | B1 | Kd | 0.029 | Human neutrophils | [20] |

| [¹²⁵I]-Bradykinin | B2 | Kd | 0.026 | Human neutrophils | [20] |

| Antagonist Potency | |||||

| Icatibant (HOE-140) | B2 | Ki | 0.798 | - | [21] |

| Icatibant (HOE-140) | B2 | IC50 | 1.07 | - | [21] |

| SSR240612 | B1 | Ki | 0.48 | Human fibroblast MRC5 | [21] |

| Anatibant | B2 | Ki | 0.67 | Human recombinant | [21] |

| FR173657 | B2 | pKi | 8.59 | Human umbilical vein | |

| D-Arg[Hyp³,Thi⁵⁸,D-Phe⁷]-bradykinin | B2 | IC50 | 4000 | Cultured guinea-pig aortic smooth muscle cells | [22] |

Experimental Protocols

In Vivo Blood Pressure Measurement in Rats

Objective: To measure the effect of bradykinin on mean arterial pressure in anesthetized or conscious rats.

Method 1: Direct Arterial Cannulation (Anesthetized Rats)

-

Anesthetize rats with an appropriate anesthetic (e.g., ketamine/xylazine).[23]

-

Surgically expose the carotid artery and insert a polyethylene (B3416737) catheter connected to a pressure transducer.[23]

-

Expose the jugular vein for intravenous administration of bradykinin.

-

Allow the animal to stabilize for at least 20 minutes before recording baseline blood pressure.[23]

-

Administer bolus injections of bradykinin at increasing doses and record the change in mean arterial pressure.[23]

Method 2: Radiotelemetry (Conscious, Freely Moving Rats)

-

Surgically implant a radiotelemetry transmitter with the catheter inserted into the abdominal aorta and the transmitter body secured in the peritoneal cavity.

-

Allow the animal to recover from surgery for at least one week.

-

Record baseline blood pressure and heart rate continuously.

-

Administer bradykinin via a pre-implanted catheter or other appropriate route.

-

Monitor and record the changes in blood pressure and heart rate.

Bradykinin-Induced Plasma Extravasation Assay

Objective: To quantify the increase in vascular permeability induced by bradykinin.

Method: Evans Blue Dye Extravasation

-

Anesthetize the animal (e.g., rat, mouse).

-

Inject Evans blue dye (e.g., 50 mg/kg) intravenously. The dye binds to plasma albumin.

-

Administer bradykinin intradermally, topically, or into a specific tissue or cavity (e.g., knee joint).[2][18]

-

After a defined period (e.g., 30 minutes), perfuse the animal with saline to remove intravascular dye.

-

Dissect the tissue of interest.

-

Extract the extravasated Evans blue dye from the tissue using a solvent (e.g., formamide).

-

Quantify the amount of dye spectrophotometrically at a wavelength of approximately 620 nm.[2]

Bradykinin Receptor Binding Assay

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of bradykinin receptors, or the inhibitory constant (Ki) of antagonists.

Method: Competitive Radioligand Binding Assay

-

Membrane Preparation: Homogenize cells or tissues expressing the bradykinin receptor of interest and prepare a crude membrane fraction by centrifugation.

-

Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled bradykinin ligand (e.g., [³H]-bradykinin) and varying concentrations of a non-labeled competitor (bradykinin for Kd/Bmax determination, or an antagonist for Ki determination).

-

Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) can be determined and used to calculate the Ki value using the Cheng-Prusoff equation.

Quantification of Inflammatory Cytokines

Objective: To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released in response to bradykinin.

Method: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Collection: Collect cell culture supernatant or biological fluid (e.g., plasma, tissue homogenate) after stimulation with bradykinin.

-

Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest.[10]

-

Blocking: Block non-specific binding sites in the wells.

-

Sample Incubation: Add standards and samples to the wells and incubate to allow the cytokine to bind to the capture antibody.[10]

-

Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.[10]

-

Enzyme Conjugate: Add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase - HRP) that binds to the biotinylated detection antibody.

-

Substrate Addition: Add a chromogenic substrate that is converted by the enzyme to produce a colored product.

-

Measurement: Measure the absorbance of the colored product using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to a standard curve.

Conclusion

Bradykinin is a multifaceted peptide with profound effects on both the cardiovascular and immune systems. Its role in blood pressure regulation is primarily vasodilatory, mediated by the B2 receptor and the subsequent production of nitric oxide and prostaglandins. In inflammation, bradykinin acts as a potent mediator, increasing vascular permeability, causing pain, and promoting the release of other pro-inflammatory molecules through both B1 and B2 receptor activation. The intricate signaling pathways and the dual nature of bradykinin's actions make it a compelling target for therapeutic intervention in a range of diseases, from hypertension to chronic inflammatory conditions. A thorough understanding of its pharmacology and the availability of robust experimental models are essential for the continued development of novel therapeutics that modulate the kallikrein-kinin system.

References

- 1. Bradykinin B2 Receptor-Mediated Mitogen-Activated Protein Kinase Activation in COS-7 Cells Requires Dual Signaling via Both Protein Kinase C Pathway and Epidermal Growth Factor Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The measurement of nitric oxide production by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bradykinin-2 receptor-mediated release of 3H-arachidonic acid and formation of prostaglandin E2 in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hi-Affi™ In Vitro Cell based Bradykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Bradykinin stimulates prostaglandin E2 release in human skeletal muscular fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mabtech.com [mabtech.com]

- 10. scite.ai [scite.ai]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. novamedline.com [novamedline.com]

- 15. IL-1 beta amplifies bradykinin-induced prostaglandin E2 production via a phospholipase D-linked mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Prostaglandin E2 enhances bradykinin-stimulated release of neuropeptides from rat sensory neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nitric oxide production by endothelial cells: comparison of three methods of quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bradykinin-stimulated prostaglandin E2 production by endothelial cells and its modulation by antiinflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Activation of sphingosine kinase by the bradykinin B2 receptor and its implication in regulation of the ERK/MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Activation of ERK, JNK, Akt, and G-protein coupled signaling by hybrid angiotensin II AT1/bradykinin B2 receptors expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Mca-(Ala7,Lys(Dnp)9)-Bradykinin: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mca-(Ala7,Lys(Dnp)9)-Bradykinin is a highly sensitive, internally quenched fluorogenic substrate primarily utilized for the continuous assay of endothelin-converting enzyme-1 (ECE-1). This synthetic peptide is a modification of bradykinin (B550075), a potent vasodilator peptide. The incorporation of a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp), allows for the real-time monitoring of enzymatic activity through Fluorescence Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide backbone between the Mca and Dnp moieties, the FRET is disrupted, leading to a quantifiable increase in fluorescence. This property makes it an invaluable tool in drug discovery and biochemical research for screening ECE-1 inhibitors and studying its enzymatic kinetics.

Structure and Chemical Properties

This compound is a nonapeptide with the sequence Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH.[1][2] The alanine (B10760859) substitution at position 7 enhances its selectivity. The key functional groups are the Mca fluorophore attached to the N-terminus and the Dnp quencher conjugated to the lysine (B10760008) side chain at position 9.

Chemical Structure:

The systematic name for this compound is (7-methoxycoumarin-4-yl)acetyl-L-arginyl-L-prolyl-L-prolyl-glycyl-L-phenylalanyl-L-seryl-L-alanyl-L-phenylalanyl-Nε-(2,4-dinitrophenyl)-L-lysine.

Physicochemical and Spectral Properties:

A summary of the key quantitative properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C66H81N15O19 | [3][4] |

| Molecular Weight | 1388.44 g/mol | [2] |

| Excitation Wavelength (λex) | 320 - 328 nm | |

| Emission Wavelength (λem) | 393 - 420 nm | |

| Solubility | Soluble in DMSO (to at least 10mM) and 20% ACN/H2O. The trifluoroacetate (B77799) salt form enhances solubility in aqueous solutions. | |

| Storage and Stability | Store lyophilized solid at -20°C for up to one year. Solutions can be stored at -20°C for up to 3 months. Protect from light and moisture. |

Enzymatic Hydrolysis and Kinetics

This compound is an excellent substrate for ECE-1 and is also hydrolyzed by neprilysin, albeit less efficiently.[1] The cleavage site for ECE-1 is the peptide bond between Alanine (Ala) and Phenylalanine (Phe).[1]

Enzyme Specificity and Efficiency:

This substrate is reported to be hydrolyzed 10-fold more efficiently by ECE-1 than by neprilysin, making it a selective substrate for ECE-1. It is also a poor substrate for matrix metalloproteinases. The catalytic efficiency (kcat/Km) for the hydrolysis of this compound by ECE-1 is among the highest reported for any ECE-1 substrate.

A summary of the kinetic parameters for the enzymatic hydrolysis of this compound is presented in Table 2.

| Enzyme | Kinetic Parameter | Value | Reference |

| Endothelin-Converting Enzyme-1 (ECE-1) | kcat/Km | 1.9 x 10^7 M⁻¹s⁻¹ | |

| Neprilysin (NEP) | Relative Hydrolysis Efficiency | 10-fold less efficient than ECE-1 |

Experimental Protocols

The following sections provide detailed methodologies for utilizing this compound in enzymatic assays.

General Fluorometric Enzyme Assay Workflow

The general workflow for a fluorometric enzyme assay using this substrate involves the preparation of reagents, incubation of the enzyme with the substrate, and measurement of the resulting fluorescence.

Caption: General workflow for a fluorometric enzyme assay.

Detailed Protocol for ECE-1 Activity Assay

This protocol is a generalized procedure and may require optimization for specific experimental conditions.

Materials:

-

This compound

-

Recombinant human ECE-1

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)

-

DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO. Store this stock solution at -20°C, protected from light.

-

Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer. The final concentration in the assay will typically be in the low micromolar range and should be optimized based on the Km value if known, or empirically.

-

Prepare a solution of ECE-1 in Assay Buffer. The concentration of the enzyme should be optimized to ensure a linear rate of fluorescence increase over the desired time course.

-

Pipette the ECE-1 solution into the wells of the 96-well microplate. Include wells with Assay Buffer only as a blank control. For inhibitor screening, add the test compounds to the respective wells and pre-incubate with the enzyme for a defined period (e.g., 15-30 minutes) at the assay temperature.

-

Initiate the enzymatic reaction by adding the substrate working solution to all wells.

-

Immediately place the microplate in a fluorescence plate reader pre-set to the assay temperature (e.g., 37°C).

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~328 nm and an emission wavelength of ~420 nm.

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The activity of ECE-1 can be calculated from a standard curve of the free Mca fluorophore.

Bradykinin Signaling Pathway

This compound is a derivative of bradykinin, a key mediator in various physiological and pathological processes, including inflammation, blood pressure regulation, and pain. Bradykinin exerts its effects primarily through the B2 receptor, a G protein-coupled receptor (GPCR).

B2 Receptor Signaling Cascade:

Upon binding of bradykinin, the B2 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, predominantly of the Gq/11 family. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including the activation of mitogen-activated protein kinase (MAPK) pathways.

Caption: Simplified Bradykinin B2 receptor signaling cascade.

Conclusion

This compound is a robust and highly sensitive tool for the study of ECE-1 and related peptidases. Its well-defined chemical and spectral properties, coupled with its high catalytic efficiency with ECE-1, make it an ideal substrate for high-throughput screening of inhibitors and detailed kinetic analyses. A thorough understanding of its characteristics and the underlying bradykinin signaling pathways is crucial for its effective application in research and drug development aimed at cardiovascular and inflammatory diseases.

References

An In-depth Technical Guide to Endothelin-Converting Enzyme-1 (ECE-1) and Neprilysin Substrate Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Endothelin-Converting Enzyme-1 (ECE-1) and Neprilysin (NEP), two key zinc metalloproteases involved in a variety of physiological and pathological processes. This document details their substrates, inhibitors, roles in signaling pathways, and provides in-depth experimental protocols for their study.

Introduction to ECE-1 and Neprilysin

Endothelin-Converting Enzyme-1 (ECE-1) and Neprilysin (NEP), also known as neutral endopeptidase, are transmembrane zinc-dependent metalloproteases that play crucial roles in regulating the activity of various peptide hormones and signaling molecules.

ECE-1 is primarily known for its essential role in the biosynthesis of the potent vasoconstrictor peptide, endothelin-1 (B181129) (ET-1), by cleaving its precursor, big endothelin-1 (big ET-1). ECE-1 exists in four different isoforms (ECE-1a, -1b, -1c, and -1d) which differ in their N-terminal cytoplasmic tails and subcellular localization. Beyond its role in ET-1 production, ECE-1 is also involved in the degradation of other bioactive peptides, implicating it in processes such as cancer progression and cardiovascular diseases.

Neprilysin (NEP) , also designated as CD10, is widely expressed in various tissues and is responsible for the degradation of a broad range of physiologically active peptides. Its substrates include natriuretic peptides, bradykinin, substance P, and amyloid-β peptides. Consequently, neprilysin is a significant therapeutic target for a variety of conditions, including heart failure, hypertension, and Alzheimer's disease.

Substrates of ECE-1 and Neprilysin

The development of novel substrates and the characterization of their kinetic parameters are fundamental to understanding the function of ECE-1 and neprilysin and for the design of specific inhibitors.

ECE-1 Substrates

The primary endogenous substrate for ECE-1 is big endothelin-1. However, ECE-1 can also process other peptides. The development of synthetic fluorogenic substrates has been crucial for studying its enzymatic activity.

Table 1: Kinetic Parameters of Selected ECE-1 Substrates

| Substrate | Amino Acid Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Big Endothelin-1 (human) | - | Data not readily available in tabular format | Data not readily available in tabular format | Data not readily available in tabular format | |

| MCA-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(DNP)-OH | Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys | Assay dependent | Assay dependent | Assay dependent | [Commercial Assay Kits] |

Note: Comprehensive kinetic data for a wide range of ECE-1 substrates is not as readily available in compiled tables as it is for neprilysin. The activity is often reported in relative fluorescence units in specific assay conditions.

Neprilysin Substrates

Neprilysin has a broad substrate specificity, cleaving peptides at the amino side of hydrophobic residues. A variety of natural and synthetic substrates have been characterized.

Table 2: Kinetic Parameters of Selected Neprilysin Substrates

| Substrate | Amino Acid Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Atrial Natriuretic Peptide (ANP) | - | Varies by study | Varies by study | Varies by study | |

| Bradykinin | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | 425 | 22 | 5.1 x 10⁴ | [1] |

| Substance P | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ | Varies by study | Varies by study | Varies by study | |

| Amyloid-β 1-40 | - | 104 | 0.83 | 8.0 x 10³ | [2] |

| [Leu⁵]-Enkephalin | Tyr-Gly-Gly-Phe-Leu | Varies by study | Varies by study | Varies by study | |

| qf-Aβ(12–16)AAC | VHHQKAAC | Not statistically different from ACE | Not statistically different from ACE | Not statistically different from ACE | [3] |

| Abz-DRRL-EDDnp | Asp-Arg-Arg-Leu | 2.8 | 0.088 | 3.3 x 10⁴ | [4] |

| Abz-DRRF-EDDnp | Asp-Arg-Arg-Phe | 5.0 | 0.117 | 2.3 x 10⁴ | [4] |

Inhibitors of ECE-1 and Neprilysin

The development of potent and specific inhibitors for ECE-1 and neprilysin is a major focus of drug discovery efforts.

ECE-1 Inhibitors

ECE-1 inhibitors have therapeutic potential in diseases characterized by excessive ET-1 production.

Table 3: Inhibition Constants of Selected ECE-1 Inhibitors

| Inhibitor | Type | Ki (nM) | IC50 (nM) | Reference | |---|---|---|---|---|---| | Phosphoramidon | Dual ECE-1/NEP inhibitor | Varies by isoform and conditions | Varies by isoform and conditions | | | CGS 26303 | Dual ECE-1/NEP inhibitor | Data not readily available in tabular format | Data not readily available in tabular format | |

Neprilysin Inhibitors

Neprilysin inhibitors are used in the treatment of heart failure and are being investigated for other indications.

Table 4: Inhibition Constants of Selected Neprilysin Inhibitors

| Inhibitor | Type | Ki (nM) | IC50 (nM) | Reference | |---|---|---|---|---|---| | Sacubitrilat (active metabolite of Sacubitril) | Neprilysin inhibitor | Varies by study | ~5 |[5] | | Thiorphan | Neprilysin inhibitor | Varies by study | Varies by study | | | Phosphoramidon | Dual ECE-1/NEP inhibitor | Varies by study | <10 |[2] | | Candoxatrilat | Neprilysin inhibitor | Data not readily available in tabular format | Data not readily available in tabular format | |

Signaling Pathways

Both ECE-1 and neprilysin are implicated in the modulation of critical intracellular signaling pathways, including the PI3K/Akt pathway, which is central to cell survival, proliferation, and growth.

ECE-1 and PI3K/Akt Signaling

ECE-1-mediated production of ET-1 can activate the PI3K/Akt pathway through ET-1 receptors. This signaling cascade can promote cell proliferation and survival in various cancers. The transcription of EWS/FLI1, an oncogenic fusion protein, has been shown to be regulated by the PI3K/Akt pathway, which can be influenced by ECE-1 activity.[1]

Neprilysin and PI3K/Akt Signaling

Neprilysin's role in the PI3K/Akt pathway is more complex and can be context-dependent. In some cancers, neprilysin expression is downregulated, which can lead to increased signaling through pathways that promote cell survival and migration. Conversely, in other contexts, neprilysin can degrade mitogenic growth factors, thereby attenuating PI3K/Akt signaling.

References

- 1. PI3K/AKT signaling modulates transcriptional expression of EWS/FLI1 through specificity protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. scielo.br [scielo.br]

- 5. Neprilysin inhibition to treat heart failure: a tale of science, serendipity, and second chances - PubMed [pubmed.ncbi.nlm.nih.gov]

Bradykinin Analogues in Pharmacological Research: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of bradykinin (B550075) analogues, their application in pharmacological research, and the methodologies used to characterize them. It is designed to serve as a comprehensive resource for professionals involved in the study of the kallikrein-kinin system and the development of novel therapeutics targeting bradykinin receptors.

Introduction: The Bradykinin System

Bradykinin (BK) is a potent, short-lived peptide hormone that plays a crucial role in various physiological and pathological processes, including inflammation, pain perception, vasodilation, and vascular permeability.[1][2] It is generated in tissues and the bloodstream through the enzymatic cleavage of high-molecular-weight kininogen (HMWK) by plasma kallikrein.[3][4] The biological effects of bradykinin and its related peptides (kinins) are mediated by two distinct G protein-coupled receptors (GPCRs): the B1 receptor (B1R) and the B2 receptor (B2R).[5][6][7]

-

Bradykinin B2 Receptor (B2R): This receptor is constitutively expressed in a wide variety of tissues and is responsible for the majority of the acute physiological effects of bradykinin.[5][7]

-

Bradykinin B1 Receptor (B1R): In contrast, the B1R is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury, cytokines, and inflammatory stimuli.[5][7] It is primarily activated by des-Arg⁹-bradykinin, a metabolite of bradykinin, and is associated with chronic inflammatory conditions and pain.[4][7]

The development of synthetic analogues of bradykinin—both agonists and antagonists—has been instrumental in elucidating the roles of these receptors and has paved the way for new therapeutic strategies.

Bradykinin Receptor Signaling Pathways

Both B1 and B2 receptors are primarily coupled to Gαq/11 proteins.[2][5] Activation of these receptors initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[2][8] This cascade ultimately mediates the cellular responses to bradykinin, such as vasodilation, increased vascular permeability, and pain fiber stimulation.[1][9]

References

- 1. Icatibant - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. How FIRAZYR® (icatibant injection) Works [firazyr.com]

- 4. researchgate.net [researchgate.net]

- 5. Bradykinin receptors: Agonists, antagonists, expression, signaling, and adaptation to sustained stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are bradykinin receptor antagonists and how do they work? [synapse.patsnap.com]

- 8. Signal transduction pathways for B1 and B2 bradykinin receptors in bovine pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. innoprot.com [innoprot.com]

Methodological & Application

Application Notes and Protocols for Mca-(Ala7,Lys(Dnp)9)-Bradykinin Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mca-(Ala7,Lys(Dnp)9)-Bradykinin is a sensitive, internally quenched fluorogenic substrate valuable for the continuous measurement of the activity of several metalloproteases. This peptide, a modified bradykinin (B550075) analog, incorporates a 7-methoxycoumarin-4-yl)acetyl (Mca) fluorescent group and a 2,4-dinitrophenyl (Dnp) quenching group. In its intact form, the fluorescence of the Mca group is quenched by the proximity of the Dnp group. Upon enzymatic cleavage of the peptide bond between the Mca and Dnp moieties, the fluorophore is liberated from the quencher, resulting in a significant increase in fluorescence. This property allows for real-time monitoring of enzyme kinetics.

This document provides detailed application notes and protocols for the use of this compound in enzyme assays for four key metalloproteases: Endothelin-Converting Enzyme-1 (ECE-1), Neprilysin (NEP), Thimet Oligopeptidase (TOP), and Neurolysin (NLN).

Enzyme Specificity and Applications

This compound is a recognized substrate for several peptidases, with varying degrees of selectivity.

-

Endothelin-Converting Enzyme-1 (ECE-1): This substrate is highly sensitive for ECE-1 and is often used for the specific assay of its activity. ECE-1 hydrolyzes this compound with high efficiency, making this substrate a preferred tool for screening ECE-1 inhibitors and for studying its role in cardiovascular and neurological regulation.

-

Neprilysin (NEP): Also known as neutral endopeptidase, NEP can also cleave this substrate. However, the catalytic efficiency is reportedly about 10-fold lower than that of ECE-1, allowing for differentiation between the two enzymes, particularly when using specific inhibitors.

-

Thimet Oligopeptidase (TOP): TOP is a cytosolic metallopeptidase that plays a role in the metabolism of neuropeptides. It has been demonstrated to hydrolyze this compound, and this substrate can be used to monitor its activity.

-

Neurolysin (NLN): A zinc metallopeptidase involved in the processing of bioactive peptides in the nervous system, NLN is known to cleave bradykinin and its analogs. Therefore, this compound is a suitable substrate for assaying NLN activity.

Data Presentation

The following table summarizes the key characteristics and kinetic parameters of this compound with the respective enzymes. Note: Specific kinetic constants can vary depending on assay conditions.

| Enzyme | Common Abbreviation | Known Substrate | Selectivity | Typical Excitation (nm) | Typical Emission (nm) |

| Endothelin-Converting Enzyme-1 | ECE-1 | Yes | High | ~325 | ~400 |

| Neprilysin | NEP | Yes | Moderate | ~325 | ~400 |

| Thimet Oligopeptidase | TOP | Yes | Moderate | ~325 | ~400 |

| Neurolysin | NLN | Yes | Moderate | ~325 | ~400 |

Experimental Protocols

I. Reagent Preparation

1. Substrate Stock Solution:

-

Prepare a 1-10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

-

Store the stock solution at -20°C or -80°C, protected from light. When stored at -80°C, the stock solution is stable for up to 6 months. For storage at -20°C, it is recommended to use it within 1 month.

2. Enzyme Solutions:

-

Reconstitute or dilute purified enzymes in an appropriate buffer to the desired concentration. The optimal enzyme concentration should be determined empirically but is typically in the nanomolar range.

-

Keep enzyme solutions on ice during use.

3. Assay Buffers:

-

ECE-1 Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Neprilysin Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Thimet Oligopeptidase Assay Buffer: 25 mM Tris/HCl, pH 7.8, with KCl to a conductivity of 12 mS/cm², containing 10% glycerol.

-

Neurolysin Assay Buffer: 50 mM Tris-HCl, pH 7.4.

II. Enzyme Assay Protocol (96-well plate format)

-

Prepare Assay Plate:

-

Add 80 µL of the appropriate assay buffer to each well of a black, flat-bottom 96-well microplate.

-

For inhibitor studies, add the inhibitor at the desired concentrations to the appropriate wells.

-

Add 10 µL of the enzyme solution to each well.

-

For the blank (no enzyme) wells, add 10 µL of the enzyme dilution buffer.

-

-

Pre-incubation:

-

Incubate the plate at the desired temperature (e.g., 23°C for TOP, 37°C for others) for 5-10 minutes to allow the temperature to equilibrate.

-

-

Initiate the Reaction:

-

Prepare the substrate working solution by diluting the substrate stock solution in the appropriate assay buffer to the desired final concentration (typically in the low micromolar range).

-

Add 10 µL of the substrate working solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the increase in fluorescence intensity over time (kinetic mode).

-

Wavelengths: Excitation at ~325 nm and Emission at ~400 nm.

-

Record data every 1-2 minutes for a total of 30-60 minutes.

-

III. Data Analysis

-

Calculate the Rate of Reaction:

-

Plot the fluorescence intensity (in Relative Fluorescence Units, RFU) against time (in minutes).

-

The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve (ΔRFU/Δt).

-

-

Convert RFU to Moles of Product:

-

To determine the specific activity, a standard curve of the free Mca fluorophore should be generated to convert the RFU values to the concentration of the product formed.

-

-

Calculate Enzyme Activity:

-

Enzyme activity can be expressed in units such as pmol/min or nmol/min.

-

-

Kinetic Parameter Determination (Km and Vmax):

-

Measure the initial velocities at varying substrate concentrations.

-

Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Visualizations

Experimental Workflow

Caption: A generalized workflow for the this compound enzyme assay.

Signaling Pathways

Caption: ECE-1 cleaves Big Endothelin-1 to produce active Endothelin-1, a potent vasoconstrictor.

Caption: Neprilysin degrades a broad range of bioactive peptides, regulating various physiological processes.

Caption: TOP and NLN are key enzymes in the metabolism and inactivation of neuropeptides.

Application Notes: High-Throughput Screening for Endothelin-Converting Enzyme-1 (ECE-1) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelin-Converting Enzyme-1 (ECE-1) is a key zinc metalloprotease that catalyzes the final step in the biosynthesis of endothelin-1 (B181129) (ET-1), the most potent vasoconstrictor currently known. ECE-1 cleaves the inactive precursor, big endothelin-1 (Big ET-1), to produce the biologically active 21-amino acid peptide, ET-1.[1] The ET-1 signaling pathway is critically involved in regulating vascular tone, cell proliferation, and tissue remodeling.

Dysregulation of the ECE-1/ET-1 axis has been implicated in the pathophysiology of numerous diseases, including cardiovascular disorders like hypertension and heart failure, as well as in the progression of various cancers where it can promote angiogenesis and metastasis.[2][3] Consequently, ECE-1 has emerged as a significant therapeutic target for the development of novel inhibitors. High-throughput screening (HTS) provides an efficient platform for identifying and characterizing new ECE-1 inhibitors from large compound libraries, accelerating the early stages of drug discovery.

ECE-1 Signaling Pathway

The ECE-1 pathway is a critical cascade that converts a pro-hormone into a highly active peptide that exerts its effects through G-protein coupled receptors. The activity of ECE-1 itself can be modulated by other signaling pathways, such as those involving Protein Kinase C (PKC), which can increase ECE-1 expression and activity.[1][4]

Principle of the Fluorometric HTS Assay

The most common HTS method for identifying ECE-1 inhibitors is a fluorescence-based assay. This assay employs a synthetic peptide substrate that is internally quenched. The peptide contains a fluorophore (like MCA, 7-methoxycoumarin-4-acetyl) and a quencher group. In its intact state, the substrate exhibits minimal fluorescence due to Förster Resonance Energy Transfer (FRET). When active ECE-1 cleaves the peptide bond between the fluorophore and the quencher, the fluorophore is released, resulting in a quantifiable increase in fluorescence intensity. Potent inhibitors of ECE-1 will prevent this cleavage, leading to a low fluorescence signal.

Quantitative Data of Known ECE-1 Inhibitors

The potency of ECE-1 inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce ECE-1 activity by 50%. A lower IC50 value indicates a more potent inhibitor.

| Inhibitor | Type / Structure | ECE-1 IC50 (nM) | Selectivity Notes |

| Phosphoramidon | Natural Product / Peptidic | ~3,500 | Also potently inhibits Neprilysin (NEP) (IC50 ~34 nM).[5] |

| CGS 26303 | Non-peptidic | 410 | Dual ECE/NEP inhibitor, more potent against NEP (IC50 ~1 nM).[4] |

| CGS 35066 | Non-peptidic | 22 | >100-fold selective for ECE-1 over NEP (IC50 ~2,300 nM).[2][4][6] |

| SM-19712 | Acid Halide | Data not readily available | Characterized as a highly reactive acylating agent. |

| Indole Derivative 6 | Non-peptidic, Indole-based | Potency varies | Highly selective for ECE-1 over NEP and ACE.[7] |

| Indole Derivative 9 | Non-peptidic, Indole-based | Potency varies | More potent than compound 6; highly selective.[7] |

HTS Experimental Workflow and Protocols

A typical HTS campaign involves several automated steps, from compound library plating to data analysis, to efficiently screen thousands of potential inhibitors.

Detailed Protocol: Fluorometric ECE-1 Inhibition Assay (384-Well Format)

This protocol is adapted from commercially available ECE-1 activity assay kits and is suitable for HTS.[5][8]

A. Reagents and Materials

-

ECE-1 Assay Buffer: 50 mM MES, pH 6.5, 100 mM NaCl, 10 µM ZnCl₂. Warm to 37°C before use.

-

Recombinant Human ECE-1: Lyophilized enzyme to be reconstituted in ECE-1 Assay Buffer.

-

ECE-1 Substrate: MCA-based quenched fluorescent peptide (e.g., MCA-R-P-P-G-F-S-A-F-K(DNP)-OH). Stock solution in DMSO.

-

ECE-1 Inhibitor (Positive Control): Phosphoramidon or CGS 35066. Stock solution in water or DMSO.

-

Test Compounds: Compound library plated in 384-well plates (e.g., at 10 µM final concentration).

-

Vehicle Control: DMSO.

-